2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure This compound is part of the oxazole family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclocondensation of arylamidoximes with aldehydes. For example, the reaction of arylamidoximes with n-butanal under specific conditions can yield the desired oxazole compound . The reaction is often mediated by catalysts such as manganese dioxide to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The phenyl group and other positions on the oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring itself.
Wissenschaftliche Forschungsanwendungen
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and other biochemical processes.
Industry: The compound is used in the production of various materials and chemicals, thanks to its versatile reactivity.
Wirkmechanismus
The mechanism by which 2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Imidazole: A five-membered ring containing nitrogen atoms, known for its broad range of biological activities.
Uniqueness
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole stands out due to its specific combination of a phenyl group and an oxazole ring, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
60239-08-9 |
---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-oxido-4-phenyl-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C9H9NO2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6,9H,7H2 |
InChI-Schlüssel |
MDCACAVDOLSFRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=[N+](O1)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.